2-(2-Chlorophenyl)propane-1,2-diamine
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Overview
Description
2-(2-Chlorophenyl)propane-1,2-diamine is an organic compound characterized by a chlorophenyl group attached to a propane backbone with two amine groups at the first and second carbon atoms. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Phenylpropane: The compound can be synthesized by chlorinating phenylpropane in the presence of a suitable catalyst, such as aluminum chloride (AlCl₃), under controlled temperature and pressure conditions.
Reduction of Nitro Compounds: Another method involves the reduction of a nitro-substituted phenylpropane derivative using reducing agents like hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the chlorination of phenylpropane followed by amination reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropane derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)propane-1,2-diamine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)propane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological and chemical activity.
Comparison with Similar Compounds
2-(3-Chlorophenyl)propane-1,2-diamine: Similar structure but with the chlorophenyl group at the third position.
2-(2-Chlorophenyl)ethanamine: Similar but with a shorter alkyl chain.
Uniqueness: 2-(2-Chlorophenyl)propane-1,2-diamine is unique due to its specific positioning of the chlorophenyl group and the presence of two amine groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(2-chlorophenyl)propane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCJPZPNNWSMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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